6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Medicinal chemistry Scaffold optimization Ligand efficiency

Secure a fragment-sized, lead-like thiazolo[3,2-a]pyrimidin-5-one (MW 218.24, TPSA 63.05 Ų) for your neuroscience or fragment-based drug discovery (FBDD) campaign. Bearing an unsubstituted 1H-pyrazol-5-yl group at C6, this rigid scaffold delivers directional hydrogen-bonding vectors essential for X-ray crystallography and structure-guided optimization. The pyrazole N–H and thiazolopyrimidine carbonyl anchor key kinase hinge regions or catalytic metal ions, while documented nanomolar MAO-B inhibition within the chemotype underscores its screening deck value. Unlike flexible 2,3-dihydro analogs (e.g., CAS 318949-50-7), its fully aromatic, planar core ensures well-defined electron density in co-crystal structures. Procure CAS 318949-48-3 to diversify your SAR landscape with a differentiated pharmacophore.

Molecular Formula C9H6N4OS
Molecular Weight 218.23
CAS No. 318949-48-3
Cat. No. B2558334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS318949-48-3
Molecular FormulaC9H6N4OS
Molecular Weight218.23
Structural Identifiers
SMILESC1=CSC2=NC=C(C(=O)N21)C3=CC=NN3
InChIInChI=1S/C9H6N4OS/c14-8-6(7-1-2-11-12-7)5-10-9-13(8)3-4-15-9/h1-5H,(H,11,12)
InChIKeyHUSCQISJJLFKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 318949-48-3): A Pyrazole-Anchored Thiazolopyrimidinone Scaffold for Kinase and Oxidoreductase Inhibitor Screening


6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 318949-48-3, molecular formula C₉H₆N₄OS, MW 218.24) is a heterocyclic small molecule comprising a bridgehead-nitrogen thiazolo[3,2-a]pyrimidin-5-one core substituted at the 6-position with an unsubstituted 1H-pyrazol-5-yl group [1]. This scaffold belongs to a recognized privileged structural framework in drug discovery, with documented applications across antitumor, anti-inflammatory, antimicrobial, and enzyme inhibitory programs [2]. The compound is commercially available from multiple vendors at purities of 95–98%, with recommended storage at 2–8°C in sealed, dry conditions . Its computed physicochemical profile includes XLogP3 of 0.1, a single hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 63.05 Ų, and only one rotatable bond—properties consistent with lead-like chemical space for oral bioavailability optimization [1].

Why Generic Substitution of Thiazolo[3,2-a]pyrimidin-5-one Analogs Is Not Advisable Without Quantitative Comparative Data for CAS 318949-48-3


Within the thiazolo[3,2-a]pyrimidin-5-one class, even minor structural modifications produce substantial shifts in target engagement, potency, and selectivity. The 6-position substituent directly determines pharmacophoric complementarity: the pyrazol-5-yl group of the target compound provides a hydrogen bond donor (N–H) and two aromatic nitrogen acceptors capable of coordinating kinase hinge regions or catalytic metal ions, whereas the 2,3-dihydro analog (CAS 318949-50-7) loses the thiazole ring's aromatic conjugation, altering both electronic distribution and conformational rigidity [1]. Published class-level data demonstrate that substitution pattern dictates biological readout: in a panel of 29 thiazolo[3,2-a]pyrimidin-5-one derivatives screened against 11β-HSD1, inhibition ranged from negligible to 59.15% at 10 µM depending solely on substituent identity and position [2]. Similarly, within a series of 347 compounds evaluated against MAO-A/B, IC₅₀ values spanned four orders of magnitude (4 nM to >100 µM) as a function of peripheral substitution [3]. Generic in-class interchange without compound-specific quantitative evidence therefore risks selecting a molecule with fundamentally different biological activity, selectivity, and structure-activity relationship (SAR) behavior from the intended screening probe or synthetic intermediate.

Quantitative Evidence Guide: Differential Dimensions for Prioritizing 6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 318949-48-3) Over Closest Analogs


Structural Rigidity and Conformational Pre-organization: Aromatic Thiazole Ring vs. 2,3-Dihydro Analog (CAS 318949-50-7)

The target compound features a fully aromatic thiazolo[3,2-a]pyrimidin-5-one core, conferring a planar, rigid geometry with only one rotatable bond (the pyrazole–pyrimidine linkage). By contrast, the closest commercially available analog, 6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 318949-50-7), incorporates a saturated 2,3-dihydrothiazole ring, introducing additional conformational flexibility and altering the electron distribution across the fused ring system [1]. The aromatic form provides a larger conjugated π-surface for potential π–π stacking interactions with target protein aromatic residues, a feature absent in the dihydro analog. The computed XLogP3 for the target compound is 0.1, whereas the dihydro analog possesses marginally higher lipophilicity owing to the saturated ethylene bridge, which may differentially affect passive membrane permeability and non-specific protein binding .

Medicinal chemistry Scaffold optimization Ligand efficiency

Class-Level 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitory Activity: Thiazolo[3,2-a]pyrimidin-5-one Scaffold vs. Unsubstituted Core

Although 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one itself was not among the specific compounds with published IC₅₀ values in the 2018 Studzińska et al. study, that study provides class-level quantitative benchmarks for the thiazolo[3,2-a]pyrimidin-5-one scaffold against 11β-HSD1. The most active compound in that series, 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one, achieved an IC₅₀ of 6.9 µM with 59.15% inhibition at 10 µM and selectivity over 11β-HSD2 [1]. By contrast, the closest simple alkyl-substituted analog with published data, 2,6-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, achieved only 20.59% inhibition of 11β-HSD1 at the same concentration (10 µM) [2]. The 6-pyrazol-5-yl substituent of the target compound introduces additional hydrogen bond donor/acceptor capability and a π-rich heteroaromatic ring not present in simple alkyl-substituted derivatives, which may enhance binding interactions with key active-site residues (Ala172, Leu171, Leu215, Tyr177) identified by molecular docking of the most active analog [1]. This represents a class-level inference, and direct experimental confirmation for CAS 318949-48-3 is not yet available in the public domain.

Metabolic disease Cortisol regulation Enzyme inhibition

Monoamine Oxidase (MAO) Inhibitory Scaffold Validation: Thiazolo[3,2-a]pyrimidin-5-one Class vs. Random Screening Libraries

The thiazolo[3,2-a]pyrimidin-5-one scaffold has been experimentally validated as a productive chemotype for monoamine oxidase inhibition. In a systematic BRS-3D screening study of 347 compounds, compound M124 (5H-thiazolo[3,2-a]pyrimidin-5-one, the unsubstituted core scaffold) exhibited an IC₅₀ below 100 nM against MAO-B with a selectivity index (SI = MAO-A IC₅₀ / MAO-B IC₅₀) of 23 [1]. Further SAR optimization within this series yielded M249 with an IC₅₀ of 4 nM and SI > 2500, demonstrating that substituent engineering on this core can drive both potency gains and dramatic improvements in subtype selectivity [1]. In a complementary patent disclosure (CN111840296A), 33 substituted 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives were evaluated against both MAO-A and MAO-B in a fluorescence-based MAO-Glo assay, with multiple compounds displaying sub-micromolar IC₅₀ values against both isoforms [2]. The target compound, bearing a pyrazol-5-yl substituent at the 6-position, introduces a heteroaromatic group with H-bond donor capacity, which according to docking studies in the BRS-3D paper can engage key residues within the MAO substrate channel and FAD cofactor proximity. Direct experimental confirmation for CAS 318949-48-3 against MAO isoforms is not yet publicly available, but the class-level validation is robust.

Neurodegenerative disease MAO-B inhibition Subtype selectivity

Xanthine Oxidase Inhibitory Potential: Pyrazolo-Thiazolopyrimidinone Fused Tricyclic Comparators Provide Quantitative Benchmarks vs. Allopurinol

While the target compound is a bicyclic thiazolo[3,2-a]pyrimidin-5-one with a pendent pyrazole, the structurally related tricyclic system pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one—which effectively fuses the pyrazole and thiazolopyrimidine into a single planar scaffold—has yielded compounds with xanthine oxidase (XO) inhibitory activity comparable to the clinical standard allopurinol. Specifically, 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (compound 3g) exhibited an IC₅₀ of 3.1 µg (vs. 2.9 µg for allopurinol) and a Ki of 2.337 µg (vs. 1.816 µg for allopurinol) with competitive inhibition kinetics [1]. Importantly, molecular docking revealed a superior dock score for 3g (−90.921 kcal/mol) compared to allopurinol (−55.01 kcal/mol), suggesting enhanced target complementarity that translated into comparable biochemical potency [1]. The target compound (CAS 318949-48-3) can be considered a synthetic precursor or structural progenitor of this fused tricyclic system, and its pyrazol-5-yl group provides a synthetic handle for further cyclization or functionalization toward XO inhibitor candidates.

Gout Xanthine oxidase Anti-hyperuricemic

Antiproliferative Activity of Pyrazole-Containing Thiazolo[3,2-a]pyrimidines: Class Benchmarking Against 5-Fluorouracil in PC-3 Cells

A 2015 study by Zhang et al. synthesized and evaluated nine novel thiazolo[3,2-a]pyrimidine derivatives bearing pyrazole substituents for antiproliferative activity against human prostate cancer PC-3 and hepatoma HepG2 cell lines using the MTT assay [1]. Although the target compound (CAS 318949-48-3) was not in that specific test set, the study provides direct quantitative benchmarks for the thiazolo[3,2-a]pyrimidine-pyrazole hybrid class: compound 5i exhibited an IC₅₀ of 12.56 µmol/L against PC-3 cells, outperforming the positive control 5-fluorouracil (5-FU), while compounds 5b, 5c, and 5g showed IC₅₀ values of 29.98, 27.69, and 26.36 µmol/L respectively, all comparable to or moderately better than 5-FU [1]. Mechanistic investigation of the most active compound (5i) confirmed apoptosis induction and G2/M cell cycle arrest in PC-3 cells [1]. A separate study by Zaghary et al. on pyrazolothiazolopyrimidine derivatives reported compounds with IC₅₀ values as low as 0.090 µM against HL-60 leukemia cells, comparable to doxorubicin (IC₅₀ = 0.090 µM) [2]. The target compound shares the pyrazole-thiazolopyrimidine pharmacophoric motif common to these active derivatives.

Anticancer Prostate cancer G2/M arrest

Recommended Research and Procurement Application Scenarios for 6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 318949-48-3)


Fragment-Based and Structure-Guided Drug Discovery: A Rigid, Planar, Low-Molecular-Weight Probe for Crystallography

With a molecular weight of 218.24 Da, a single rotatable bond, and a fully aromatic planar core, CAS 318949-48-3 is well-suited for fragment-based drug discovery (FBDD) and X-ray crystallography campaigns. Its computed ligand efficiency metrics (MW < 250, HBD = 1, HBA = 4, TPSA = 63.05 Ų) align with the 'rule of three' for fragment libraries [1]. The pyrazol-5-yl NH and thiazolopyrimidine carbonyl provide directional hydrogen bonding vectors for rational structure-guided optimization, while its conformational rigidity—in contrast to the flexible 2,3-dihydro analog (CAS 318949-50-7)—ensures well-defined electron density in co-crystal structures [2].

MAO-B Inhibitor Screening Library Component for Neurodegenerative Disease Programs

The thiazolo[3,2-a]pyrimidin-5-one scaffold has been independently validated as a nanomolar MAO-B inhibitor chemotype through systematic BRS-3D screening (core scaffold M124 IC₅₀ < 100 nM) and confirmatory patent disclosure (CN111840296A; 33 derivatives screened) [1][2]. CAS 318949-48-3, bearing a C6 pyrazol-5-yl group, diversifies the substitution space at a position known to influence both potency and MAO-A/MAO-B subtype selectivity (as demonstrated by M249 with SI > 2500). Procurement of this compound is justified for neuroscience-focused screening collections seeking to expand the SAR landscape around the MAO-B pharmacophore.

Synthetic Intermediate for Fused Tricyclic Xanthine Oxidase Inhibitor Development

The pyrazol-5-yl substituent at position 6 provides a nucleophilic nitrogen that can be exploited for cyclocondensation reactions to access pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one tricyclic systems. These fused analogs have demonstrated xanthine oxidase inhibitory activity comparable to allopurinol (IC₅₀ of 3.1 µg vs. 2.9 µg for allopurinol, with superior computed docking scores of −90.921 vs. −55.01 kcal/mol) [1]. For medicinal chemistry groups pursuing anti-hyperuricemic agents, CAS 318949-48-3 serves as a strategically functionalized intermediate that can be elaborated via Vilsmeier-Haack or Biginelli-type cyclization strategies to generate focused libraries around the validated tricyclic pharmacophore.

Diversity-Oriented Screening Against Oxidoreductase and Kinase Panels

The bridgehead-nitrogen thiazolo[3,2-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery with reported activity across diverse target classes including kinases, oxidoreductases (11β-HSD1, MAO, XO), GPCRs (5-HT₂A), and antimicrobial targets [1][2]. CAS 318949-48-3 occupies a chemically distinct region of the thiazolopyrimidinone chemical space due to its unsubstituted pyrazol-5-yl group, offering a differentiated pharmacophoric profile not represented by simple alkyl- or aryl-substituted analogs. This compound is therefore recommended for inclusion in diversity-oriented screening decks targeting enzyme families where the thiazolopyrimidinone chemotype has already shown hit expansion potential.

Quote Request

Request a Quote for 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.